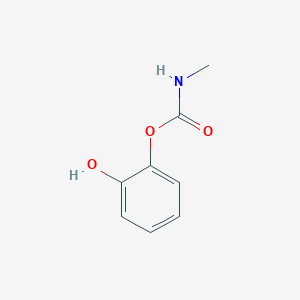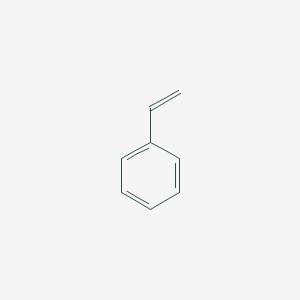
o-Hydroxyphenyl methylcarbamate
Übersicht
Beschreibung
O-Hydroxyphenyl methylcarbamate, also known as carbaryl, is a widely used insecticide with a broad spectrum of activity against pests in agriculture, forestry, and public health. Carbaryl is a carbamate insecticide that has been in use since the 1950s. It is a white crystalline solid with a faint odor and is highly soluble in water. Carbaryl is known for its effectiveness against a wide range of pests, including insects, mites, and ticks.
Wirkmechanismus
The mechanism of action of o-Hydroxyphenyl methylcarbamate involves inhibition of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. Carbaryl binds to the active site of acetylcholinesterase and prevents it from breaking down acetylcholine, a neurotransmitter that is responsible for transmitting nerve impulses. This results in the accumulation of acetylcholine in the nervous system, leading to overstimulation of the nerves and ultimately, paralysis of the insect.
Biochemical and Physiological Effects:
Carbaryl has been shown to have a range of biochemical and physiological effects on insects. It affects the nervous system, muscle function, and development of the insect. Carbaryl also affects the metabolism of the insect, leading to a decrease in energy production and disruption of the insect's reproductive system. The biochemical and physiological effects of this compound are dose-dependent and vary among different species of insects.
Vorteile Und Einschränkungen Für Laborexperimente
Carbaryl is a widely used insecticide in laboratory experiments due to its effectiveness against a wide range of pests. It is also relatively inexpensive and easy to obtain. However, o-Hydroxyphenyl methylcarbamate has some limitations in laboratory experiments. It is toxic to some non-target organisms, and its effects on the environment and human health are a concern. Additionally, the effectiveness of this compound can vary depending on the species of insect being targeted.
Zukünftige Richtungen
There are several future directions for research on o-Hydroxyphenyl methylcarbamate. One area of research is the development of new formulations of this compound that are more effective against specific pests and have fewer environmental and health impacts. Another area of research is the study of the long-term effects of this compound on non-target organisms and the environment. Additionally, the development of new insecticides that have a different mechanism of action than this compound is an area of research that may lead to more sustainable pest control methods.
Conclusion:
Carbaryl is a widely used insecticide that has been in use for several decades. It is effective against a wide range of pests and has been extensively studied for its insecticidal properties. The mechanism of action of this compound involves inhibition of acetylcholinesterase, leading to overstimulation of the nerves and ultimately, paralysis of the insect. Carbaryl has advantages and limitations in laboratory experiments, and there are several future directions for research on this compound.
Wissenschaftliche Forschungsanwendungen
Carbaryl has been extensively studied for its insecticidal properties. It is used as a standard reference compound in many studies to evaluate the efficacy of other insecticides. Carbaryl has been shown to be effective against a wide range of pests, including aphids, mites, and ticks. It is also effective against some species of mosquitoes and flies that transmit diseases such as malaria and dengue fever.
Eigenschaften
CAS-Nummer |
10309-97-4 |
|---|---|
Molekularformel |
C8H9NO3 |
Molekulargewicht |
167.16 g/mol |
IUPAC-Name |
(2-hydroxyphenyl) N-methylcarbamate |
InChI |
InChI=1S/C8H9NO3/c1-9-8(11)12-7-5-3-2-4-6(7)10/h2-5,10H,1H3,(H,9,11) |
InChI-Schlüssel |
CEHPRGMPLPBMLL-UHFFFAOYSA-N |
SMILES |
CNC(=O)OC1=CC=CC=C1O |
Kanonische SMILES |
CNC(=O)OC1=CC=CC=C1O |
Andere CAS-Nummern |
10309-97-4 |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














